molecular formula C9H8O3 B1361568 2-Formylphenyl acetate CAS No. 5663-67-2

2-Formylphenyl acetate

Cat. No. B1361568
CAS RN: 5663-67-2
M. Wt: 164.16 g/mol
InChI Key: JWSIJFDOWHFZTK-UHFFFAOYSA-N
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Description

2-Formylphenyl acetate is a chemical compound with the CAS Number: 5663-67-2. It has a molecular weight of 164.16 and its IUPAC name is 2-formylphenyl acetate . It is typically stored at ambient temperature and is in liquid-oil physical form .


Molecular Structure Analysis

The molecular formula of 2-Formylphenyl acetate is C9H8O3 . The InChI code for the compound is 1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3 .


Chemical Reactions Analysis

Esters like 2-Formylphenyl acetate can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

2-Formylphenyl acetate is a liquid-oil substance . It has a density of 1.183g/cm .

Scientific Research Applications

Organic Synthesis

2-Formylphenyl acetate is utilized in organic synthesis as an intermediate for the preparation of more complex chemical entities. It can undergo various chemical reactions, such as nucleophilic acyl substitution and condensation, to form a variety of derivatives that serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .

Pharmacology

In pharmacological research, 2-Formylphenyl acetate may be involved in the synthesis of small molecule libraries for drug discovery. Its formyl group is reactive and can be used to create pharmacophores which are essential for binding to biological targets, potentially leading to the development of new therapeutic agents .

Material Science

This compound finds applications in material science, particularly in the synthesis of novel organic compounds with potential use in electronic devices. Its aromatic structure could be incorporated into polymers or small molecules that exhibit conductive or semiconductive properties .

Analytical Chemistry

2-Formylphenyl acetate can be used as a standard or reference compound in chromatographic analysis. Its distinct chemical structure allows it to be used in the calibration of instruments and the development of analytical methods for the detection and quantification of similar compounds .

Environmental Science

In environmental science, 2-Formylphenyl acetate might be studied for its environmental fate and behavior. Research could focus on its biodegradation or its potential as a bioindicator for certain types of organic pollution in ecosystems .

Biochemistry

The compound’s role in biochemistry could be explored in the context of enzymatic reactions where it may act as a substrate or inhibitor. Understanding its interaction with enzymes could provide insights into the design of enzyme-based sensors or biocatalysts .

Safety and Hazards

The safety information for 2-Formylphenyl acetate includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-formylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSIJFDOWHFZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285112
Record name 2-formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylphenyl acetate

CAS RN

5663-67-2
Record name NSC40538
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-formylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Formylphenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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